11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound features a complex tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) fused with a 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl group. The pyrazole moiety is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
11-(5-methyl-1-phenylpyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-19(11-23-26(15)18-6-3-2-4-7-18)22(28)24-12-16-10-17(14-24)20-8-5-9-21(27)25(20)13-16/h2-9,11,16-17H,10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBZIYOQFUTQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the diazocinone framework. The reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate and aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- (1R,9S)-11-(Cyclohexylcarbonyl)-5-(2-methylphenyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one
- Structural Difference : Replaces the pyrazole-4-carbonyl group with a cyclohexylcarbonyl moiety.
- Functional Impact : The cyclohexyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Heatmap data () suggests higher expression levels for this compound compared to others, possibly due to improved bioavailability .
- Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Structural Difference: Contains a trifluoromethyl sulfinyl group and chlorophenyl substituents. Functional Impact: The sulfinyl group and electron-withdrawing substituents confer pesticidal activity by targeting insect GABA receptors. This contrasts with the target compound, where the pyrazole carbonyl may favor interactions with mammalian enzymes or receptors .
Heterocyclic Core Modifications
- 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde Derivatives Structural Difference: Simpler pyrazole-carbaldehyde scaffold lacking the tricyclic core.
- 3,4-Diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles
Data Table: Key Comparative Properties
Research Findings and Implications
- Bioactivity Trends: The tricyclic core in the target compound may confer higher binding affinity to enzymes (e.g., kinases) compared to monocyclic pyrazoles, as rigid structures often reduce entropy penalties during target engagement .
- Synthetic Challenges : The diazatricyclo system requires precise cyclization conditions, as seen in analogous syntheses using DMF/POCl₃ for Vilsmeier-Haack reactions .
- Solubility-Bioavailability Trade-off : Lipophilic substituents (e.g., cyclohexyl in ’s analog) enhance membrane permeability but may necessitate formulation adjustments for in vivo applications .
Biological Activity
The compound 11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule with potential pharmaceutical applications. Its structure incorporates a pyrazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound by examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.4 g/mol. The structural complexity arises from the diazatricyclic framework combined with the pyrazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1797367-99-7 |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The pyrazole group is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole structure can significantly reduce inflammation in various models. For instance, studies show that derivatives similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Effects
Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase in cancer cell lines.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Case Studies
- Case Study on Inflammation : A study on a related pyrazole compound showed a reduction in paw edema in rats after administration, indicating significant anti-inflammatory effects.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with pyrazole derivatives led to a dose-dependent decrease in cell viability.
Toxicity and Safety Profile
The safety profile of 11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one remains to be fully elucidated. Preliminary data suggest low toxicity levels; however, further studies are required to assess long-term effects and potential side effects.
Q & A
Q. What are the optimal synthetic routes for 11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one?
- Methodological Answer : The synthesis involves cyclocondensation and functionalization steps. For the pyrazole-carbonyl moiety, cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) is a common approach, followed by hydrolysis to yield the carboxylic acid derivative . Subsequent coupling to the tricyclic diazatricyclo scaffold requires precise control of reaction conditions (e.g., refluxing in toluene with sodium hydride as a base) to ensure regioselectivity and avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming the tricyclic core and substituent positions.
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups.
- X-ray crystallography : Resolves the stereochemistry of the diazatricyclo system, particularly the fused ring system’s geometry .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) to mitigate precipitation .
- Stability : Conduct pH-dependent stability studies (pH 2–9) using HPLC to identify degradation products. Store lyophilized samples at -20°C under inert gas to prevent oxidation .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- SwissADME : Estimates LogP (lipophilicity), bioavailability, and blood-brain barrier penetration.
- Molinspiration : Predicts drug-likeness based on molecular descriptors (e.g., topological surface area).
- ADMETlab 2.0 : Evaluates toxicity risks (e.g., hERG inhibition) .
Q. How to validate purity and identity during scale-up synthesis?
- Methodological Answer :
- HPLC-DAD : Monitor reaction progress with C18 columns and UV detection (λ = 254 nm).
- Elemental analysis : Confirm elemental composition (C, H, N) within ±0.4% theoretical values.
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify biphasic effects.
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
- Metabolite screening : Incubate with liver microsomes to assess bioactivation pathways that may explain toxicity discrepancies .
Q. What molecular docking strategies prioritize targets for this compound?
- Methodological Answer :
- Target selection : Focus on enzymes with conserved active sites (e.g., 14-α-demethylase, PDB: 3LD6) using PyMOL for cavity analysis .
- Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20). Validate poses with MD simulations (GROMACS) to assess binding stability.
Q. How does stereoelectronic tuning of the tricyclic core affect bioactivity?
- Methodological Answer :
- DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic distribution with antibacterial/antifungal efficacy.
- SAR studies : Synthesize analogs with substituents at C-5 (methyl → trifluoromethyl) to evaluate steric/electronic effects on target binding .
Q. What experimental controls mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Internal standards : Use stable isotope-labeled analogs (e.g., ¹³C-pyrazole) for LC-MS normalization.
- Replicate design : Include triplicate samples per batch and blinded negative/positive controls.
- Stability-indicating assays : Pre-test each batch under assay conditions (e.g., 37°C, 24h) to confirm integrity .
Q. How to evaluate environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- OECD Test Guidelines : Apply TG 307 (soil degradation) and TG 201 (algae toxicity) to assess persistence and aquatic toxicity.
- QSAR models : Use ECOSAR v2.2 to predict acute/chronic effects on fish and daphnia.
- Biotransformation studies : Incubate with activated sludge to identify metabolites via LC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
